molecular formula C18H13FN2O5 B2367998 Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1029791-48-7

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate

Cat. No.: B2367998
CAS No.: 1029791-48-7
M. Wt: 356.309
InChI Key: HUXQSOBMMGMJEL-UHFFFAOYSA-N
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Description

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is an organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate typically involves the reaction of 4-fluoroaniline with 2-chloro-6-nitroquinoline in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with different oxidation states.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorophenylacetate: Shares the fluorophenyl group but lacks the quinoline and nitro groups.

    2-(4-Fluorophenyl)-6-nitroquinoline: Similar structure but without the ester group.

    4-Fluoro-2-nitroaniline: Contains the fluorophenyl and nitro groups but lacks the quinoline moiety.

Uniqueness

Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate is unique due to the combination of its fluorophenyl, nitro, and quinoline groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQSOBMMGMJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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